Conformational Preference of α,α-Diethylglycine (Deg) vs. α-Aminoisobutyric Acid (Aib) Homopeptides
In contrast to α-aminoisobutyric acid (Aib) homopeptides, which predominantly adopt a 3₁₀-helical conformation, α,α-diethylglycine (Deg) homopeptides uniquely favor the fully-extended (C₅ or 2.0₅-helical) conformation. This was demonstrated in a study where the X-ray crystal structure of Tfa-(Deg)₅-OtBu revealed a 2.0₅-helix with a rise per residue of ~3.6 Å, the maximum possible separation between adjacent α-carbon atoms [1].
| Evidence Dimension | Preferred peptide backbone conformation (homooligopeptide series) |
|---|---|
| Target Compound Data | Fully-extended 2.0₅-helix (C₅ conformation), rise per residue ~3.6 Å |
| Comparator Or Baseline | α-Aminoisobutyric acid (Aib) homopeptides: 3₁₀-helix, rise per residue ~1.9-2.0 Å |
| Quantified Difference | Approximately 1.8-fold increase in length per residue for Deg vs. Aib |
| Conditions | X-ray crystallography; Tfa-(Deg)₅-OtBu and PyrAc-(Deg)₅-O-(pNO₂)Bzl |
Why This Matters
For applications requiring the longest possible peptide scaffold (e.g., molecular rulers, spanning membranes), Deg provides nearly double the length per residue compared to the widely-used Aib.
- [1] Tanaka, M., Imawaka, N., Kurihara, M., & Suemune, H. (1999). Helical versus Planar Conformation of Homooligopeptides Prepared from Diethylglycine (=2-Amino-2-ethylbutanoic Acid). Helvetica Chimica Acta, 82(4), 494-507. View Source
